molecular formula C23H18N2O5S B3011785 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023798-44-8

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B3011785
CAS RN: 1023798-44-8
M. Wt: 434.47
InChI Key: FGTVNNJUDPMRHR-UHFFFAOYSA-N
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Description

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, commonly known as BMT, is an organic compound with a unique structure and properties. It has been widely studied for its potential applications in various scientific fields. BMT is a heterocyclic compound with a five-membered ring containing two nitrogen and three sulfur atoms. It has been used as a versatile building block for the synthesis of various organic compounds and as a reagent in organic synthesis. BMT has also been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Research conducted by Rivera, Ríos-Motta, and Bolte (2022) focused on the crystal structure of a compound similar to 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, emphasizing the molecular interactions within the structure. Their work highlights the significance of C—H⋯O and O—H⋯π interactions in determining crystal packing and stability (Rivera, Ríos-Motta, & Bolte, 2022).

Synthetic Methodology and Compound Stability

  • Studies on similar compounds have provided insights into synthetic methodologies and the stability of these compounds. Devarajegowda, Roopashree, Mohammed, Mahalakshmi, and Sankolli (2011) investigated the non-coplanar arrangement of rings in a related compound, which is crucial for understanding the stability and reactivity of such molecules (Devarajegowda et al., 2011).

Electronic Properties and Conductivity

  • Takahashi, Nihira, Yoshifuji, and Tomitani (1993) explored the electrochemical properties of conjugation-extended tetrathiafulvalene analogues, which are structurally similar to this compound. Their research is significant for understanding the electron donating ability and the stability of radical cations in these compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Applications in Material Science

  • Research into the structural analysis and intermolecular interactions of similar compounds, as conducted by Gomes, Low, Correira, Noguiera, Pinheiro, de Souza, Wardell, and Wardell (2018), contributes to our understanding of their potential applications in materials science, particularly in the development of novel materials with specific desired properties (Gomes et al., 2018).

Medicinal Chemistry Applications

  • Studies by Sikora (2000) on compounds like this compound have potential applications in medicinal chemistry, particularly in the treatment of inflammation and pain, though this research is only tangentially related to the specific compound (Sikora, 2000).

properties

IUPAC Name

1,3-bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-17-8-3-6-15(12-17)24-21(26)20(14-19-10-5-11-31-19)22(27)25(23(24)28)16-7-4-9-18(13-16)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVNNJUDPMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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